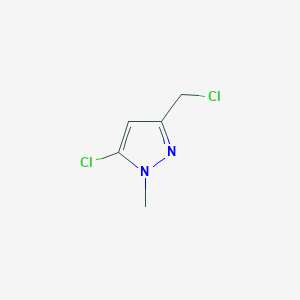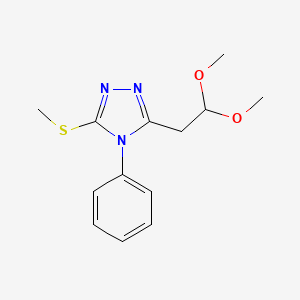
3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethoxyethyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole (DMPT) is a synthetic organic compound that has been studied for its various applications in research and lab experiments. It is a member of the triazole family, which is a group of heterocyclic organic compounds characterized by a five-membered ring with three nitrogen atoms. DMPT has a wide range of applications due to its unique structure and properties, including its ability to act as a catalyst in certain reactions, its low toxicity, and its ability to form stable complexes with metals.
Aplicaciones Científicas De Investigación
Synthesis and Structure
- The compound's structural characteristics have been analyzed through various techniques like NMR, IR, and X-ray diffraction, indicating a preference for certain tautomeric forms. Studies have shown that similar triazole compounds exhibit specific tautomeric behaviors, which are significant in the context of chemical synthesis and structural analysis (Buzykin et al., 2008).
Chemical Reactions and Derivatives
- Triazoles have been used to synthesize a variety of derivatives through reactions with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides. These reactions and the resulting compounds have been explored for their potential applications in various fields (Tumosienė et al., 2014).
Electrochemical Behavior
- The electrochemical properties of similar triazole compounds have been studied, revealing specific redox behaviors. These studies are crucial for understanding the electrochemical applications of such compounds in various fields (Fotouhi et al., 2002).
Antimicrobial and Pharmacological Properties
- Triazole derivatives have been synthesized and evaluated for antimicrobial activities, with some compounds showing promising results. This highlights the potential use of triazoles in developing new antimicrobial agents (Almajan et al., 2010).
Catalysis and Synthesis
- Triazole compounds have been involved in catalyst- and solvent-free syntheses, demonstrating their potential in efficient and environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).
Anticonvulsant and Antispastic Properties
- Certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, structurally related to the compound , have been found to have anticonvulsant properties and potential as antispastic agents. This suggests possible applications in neurological disorders and conditions (Kane et al., 1994).
Structural and Theoretical Studies
- Theoretical and structural analyses of triazole compounds provide insights into their chemical behavior and potential applications in material science and molecular design (Fizer et al., 2021).
Propiedades
IUPAC Name |
3-(2,2-dimethoxyethyl)-5-methylsulfanyl-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-17-12(18-2)9-11-14-15-13(19-3)16(11)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPDRFOMTVGLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

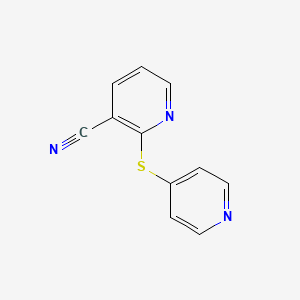
![N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2429114.png)
![1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol](/img/structure/B2429115.png)
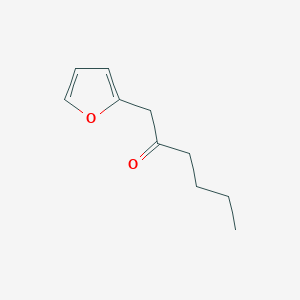
![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)
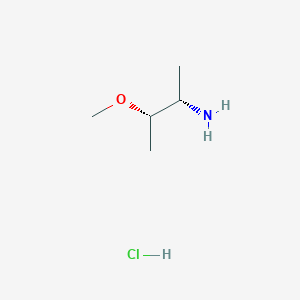

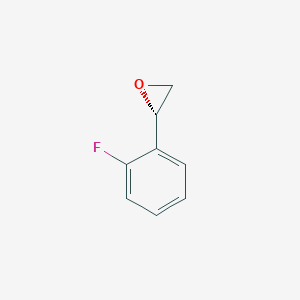

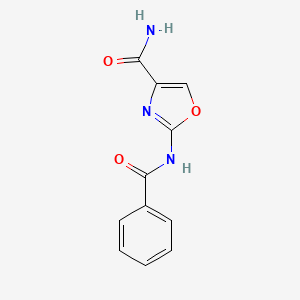

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)
